molecular formula C6H5IN2O4 B2875654 1-(carboxymethyl)-4-iodo-1H-pyrazole-3-carboxylic acid CAS No. 1354706-12-9

1-(carboxymethyl)-4-iodo-1H-pyrazole-3-carboxylic acid

Cat. No.: B2875654
CAS No.: 1354706-12-9
M. Wt: 296.02
InChI Key: ZAYGWVQIDMGXMF-UHFFFAOYSA-N
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Description

1-(carboxymethyl)-4-iodo-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a carboxymethyl group and an iodine atom attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(carboxymethyl)-4-iodo-1H-pyrazole-3-carboxylic acid typically involves the iodination of a pyrazole derivative followed by carboxylation. One common method includes the reaction of 4-iodopyrazole with chloroacetic acid under basic conditions to introduce the carboxymethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(carboxymethyl)-4-iodo-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxymethyl group can be oxidized to form carboxylic acids or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the iodine atom.

    Oxidation and Reduction: Corresponding carboxylic acids or alcohols.

    Coupling Reactions: Biaryl compounds or other complex structures.

Scientific Research Applications

1-(carboxymethyl)-4-iodo-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(carboxymethyl)-4-iodo-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The carboxymethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(Carboxymethyl)-3-iodopyrazole-4-carboxylic acid
  • 1-(Carboxymethyl)-4-bromopyrazole-3-carboxylic acid
  • 1-(Carboxymethyl)-4-chloropyrazole-3-carboxylic acid

Uniqueness: 1-(carboxymethyl)-4-iodo-1H-pyrazole-3-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability can enhance the compound’s interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(carboxymethyl)-4-iodopyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O4/c7-3-1-9(2-4(10)11)8-5(3)6(12)13/h1H,2H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYGWVQIDMGXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(=O)O)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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